![molecular formula C22H17F2N3O4S B3000214 N-(3-氟-4-甲氧基苯基)-2-[3-(4-氟-3-甲基苯基)-2,4-二氧代-3,4-二氢噻吩并[3,2-d]嘧啶-1(2H)-基]乙酰胺 CAS No. 1260997-85-0](/img/no-structure.png)

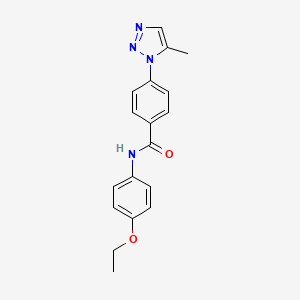

N-(3-氟-4-甲氧基苯基)-2-[3-(4-氟-3-甲基苯基)-2,4-二氧代-3,4-二氢噻吩并[3,2-d]嘧啶-1(2H)-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

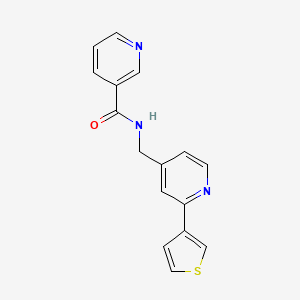

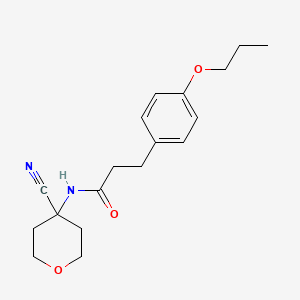

The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide derivatives involves multiple steps, starting from basic chemical structures to complex fused ring systems. In one study, a series of pyrimidinones and oxazinones were synthesized using citrazinic acid as a starting material. The process included the formation of α,β-unsaturated ketones, which were then condensed with cyanothio-acetamide to yield 2-cyanopyridinethiones. These were further reacted with ethyl chloroacetate to produce cyano esters, which upon cyclization and subsequent reactions, led to the formation of aminoamide derivatives and 2-methylpyrimidinones . Another study reported the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, starting from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . These methods demonstrate the complexity and versatility of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrimidinone or thienopyrimidinone core, which is substituted with various functional groups. The presence of methoxy and fluoro substituents on the phenyl rings contributes to the molecular diversity and potential biological activity of these compounds. The structural confirmation is typically achieved through techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis, ensuring the correct assembly of the molecular framework .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer biological activity. For instance, the cyclization of cyano esters to form aminoesters and their subsequent conversion to aminoamide derivatives is a key step in the synthesis of antimicrobial agents . Similarly, the design of herbicidal compounds involves specific reactions that introduce phenoxyacetamide groups to the pyrimidinone core, which are essential for herbicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The introduction of fluoro and methoxy groups can affect the lipophilicity, solubility, and overall reactivity of the molecules. These properties are important for the biological activity of the compounds, as they determine how the molecules interact with their targets and are distributed within biological systems. The antimicrobial and herbicidal activities of these compounds suggest that their physical and chemical properties have been successfully optimized for their intended applications .

Biological Activity Analysis

The biological activities of these compounds are a direct result of their chemical structures and properties. The antimicrobial screening of the synthesized pyrimidinones and oxazinones revealed good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid . In the realm of herbicidal activity, the synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides showed promising results against dicotyledonous weeds, with some compounds exhibiting good activities at both pre-emergence and post-emergence stages . These findings underscore the potential of these compounds in pharmaceutical and agricultural applications.

科学研究应用

PET成像放射性配体开发

嘧啶衍生物系列中的化合物已被合成,以用作正电子发射断层扫描(PET)成像中的选择性配体。例如,已报道了一系列新的2-苯基吡唑并[1,5-a]嘧啶乙酰胺作为转运蛋白(18 kDa)的选择性配体,其中DPA-714及其衍生物因其在使用PET进行体内成像中的潜力而备受关注。此类放射性配体的开发对于通过可视化体内生化过程对各种疾病和疾病进行非侵入性研究至关重要(Dollé et al., 2008)。

抗癌活性

嘧啶衍生物也因其抗癌特性而被探索。例如,合成了一些2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物,并测试了它们对60种癌细胞系的体外细胞毒活性,结果在几种情况下显示出明显的癌细胞生长抑制。这表明在开发新的抗癌剂中具有潜在应用(Al-Sanea et al., 2020)。

具有抗炎和镇痛特性的新型化合物合成

对源自特定化合物的苯并二呋喃基和噻唑并嘧啶的进一步研究导致发现了具有显着COX-2抑制、镇痛和抗炎活性的分子。这些化合物为在疼痛和炎症管理中开发新的治疗方法提供了有希望的途径(Abu‐Hashem et al., 2020)。

除草剂活性

对N-(2-氟-5-(3-甲基-2,6-二氧代-4-(三氟甲基)-2,3-二氢嘧啶-1(6H)-基)苯基)-2-苯氧基乙酰胺的研究表明,这些化合物对各种双子叶杂草表现出良好的除草剂活性,突出了它们在农业环境中的潜在用途(Wu et al., 2011)。

属性

CAS 编号 |

1260997-85-0 |

|---|---|

分子式 |

C22H17F2N3O4S |

分子量 |

457.45 |

IUPAC 名称 |

N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C22H17F2N3O4S/c1-12-9-14(4-5-15(12)23)27-21(29)20-17(7-8-32-20)26(22(27)30)11-19(28)25-13-3-6-18(31-2)16(24)10-13/h3-10H,11H2,1-2H3,(H,25,28) |

InChI 键 |

USKBTIFNFFGVSM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)

![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)

![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)